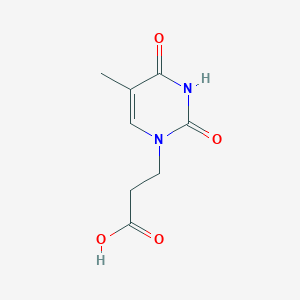

3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Overview

Description

The compound “3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid” is a derivative of 3,4-dihydropyrimidin-2(1H)-one . These derivatives are pharmacologically important heterocyclic compounds which have exhibited broad biological activities such as antiviral, antibacterial, antitumor, antihypertensive agents and α1a adrenergic antagonists .

Synthesis Analysis

The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, including “this compound”, can be achieved by a modified Biginelli-type reaction . This involves a one-pot three-component condensation of aldehyde, β-ketoester, and urea in the presence of strong acids . The reaction can be catalyzed by novel heteropolyanion-based acidic ionic liquids . The products can be separated from the reaction/catalytic system, and the catalysts can be recovered and reused conveniently .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 3,4-dihydropyrimidin-2(1H)-one core structure . This core structure is found in many bioactive marine alkaloids and a broad spectrum of pharmacological applications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the one-pot three-component Biginelli reaction . This reaction can be dramatically promoted under solvent-free conditions, in contrast to solvent-based conditions .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : Research shows that derivatives similar to 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid have been synthesized and characterized using techniques such as MS, IR, NMR, and X-ray diffraction. These methods provide detailed insights into the molecular structure of these compounds (Yao et al., 2013).

Crystallography : Studies have utilized X-ray crystallography to determine the crystal structures of similar compounds, offering a deeper understanding of their molecular arrangement and stability (Liu et al., 2014).

Biological and Medicinal Research

Antitumor Activities : Some derivatives have been studied for their in vitro antitumor activities. These studies have found certain selective anti-tumor activities, suggesting potential medicinal applications of these compounds (Jing, 2011).

Synthesis for Biological Evaluation : The synthesis of specific derivatives has been conducted for biological evaluation, particularly in the context of anticonvulsant and antinociceptive activities. This implies potential therapeutic applications in neurology and pain management (Kamiński et al., 2016).

Antimicrobial and Antiproliferative Effects : Some derivatives have been examined for their antimicrobial and antiproliferative effects against cancer cell lines, indicating potential for development into pharmaceutical agents for treating infections and cancer (Božić et al., 2017).

In Vitro Assays and Binding Studies : Certain compounds have been tested in in vitro assays for their binding abilities to neuronal voltage-sensitive sodium and L-type calcium channels, which is significant in the study of neurological disorders (Kamiński et al., 2016).

Chemical Analysis and Quality Control

- Analytical Methods : The use of analytical methods like IR and NMR spectroscopy, as well as LC-MS/MS, has been highlighted for quality control of pharmaceutical ingredients, which is crucial in the pharmaceutical industry (Zubkov et al., 2016).

Future Directions

The future directions for the research on “3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid” could include further exploration of its biological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly methods for its synthesis could also be a focus of future research .

properties

IUPAC Name |

3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5-4-10(3-2-6(11)12)8(14)9-7(5)13/h4H,2-3H2,1H3,(H,11,12)(H,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKRWYGZVMKRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid](/img/structure/B2809827.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2809834.png)

![methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2809836.png)

![Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2809840.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2809844.png)

![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)

![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)